N'~1~-[(Z)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE
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Overview
Description
N’~1~-[(Z)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a dibromo-methoxyphenyl group and a pyrrolyl-benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(Z)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE typically involves a multi-step process. The initial step often includes the formation of the 3,5-dibromo-4-methoxybenzaldehyde through bromination and methoxylation reactions. This intermediate is then subjected to a condensation reaction with 2-(1H-pyrrol-1-yl)benzohydrazide under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(Z)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The dibromo groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N’~1~-[(Z)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N’~1~-[(Z)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’~1~-[(Z)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE include other benzohydrazide derivatives and compounds with similar structural motifs, such as:
- 3,5-Dibromo-4-methoxybenzaldehyde
- 2-(1H-Pyrrol-1-yl)benzohydrazide
- Other dibromo-substituted aromatic compounds
Uniqueness
The uniqueness of N’~1~-[(Z)-1-(3,5-DIBROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H15Br2N3O2 |
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Molecular Weight |
477.1g/mol |
IUPAC Name |
N-[(Z)-(3,5-dibromo-4-methoxyphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C19H15Br2N3O2/c1-26-18-15(20)10-13(11-16(18)21)12-22-23-19(25)14-6-2-3-7-17(14)24-8-4-5-9-24/h2-12H,1H3,(H,23,25)/b22-12- |
InChI Key |
WLWWTEXEUKZLID-UUYOSTAYSA-N |
SMILES |
COC1=C(C=C(C=C1Br)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3)Br |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3)Br |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3)Br |
Origin of Product |
United States |
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